2,5-Dimethoxytetrahydrofuran-3,4-diol
Overview
Description
2,5-Dimethoxytetrahydrofuran-3,4-diol is a chemical compound with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol It is a derivative of tetrahydrofuran, characterized by the presence of two methoxy groups and two hydroxyl groups on the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxytetrahydrofuran-3,4-diol typically involves the reaction of tetrahydrofuran derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form tetrahydrofuran derivatives with fewer oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives with fewer oxygen-containing groups.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2,5-Dimethoxytetrahydrofuran-3,4-diol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran: A closely related compound with similar structural features but lacking the hydroxyl groups.
Tetrahydrofuran: The parent compound, which lacks the methoxy and hydroxyl groups.
2,5-Dimethoxyoxolane: Another derivative with similar functional groups but different ring structure.
Uniqueness: 2,5-Dimethoxytetrahydrofuran-3,4-diol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dimethoxyoxolane-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-9-5-3(7)4(8)6(10-2)11-5/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXQPRWPICLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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